1-(pyridin-4-ylmethyl)piperidine-2-carboxylic Acid

Computational Pharmacology Drug Discovery Chemical Biology

Researchers requiring a piperidine-2-carboxylic acid scaffold with a 4-pyridinylmethyl substituent often face regioisomer ambiguity and unnecessary synthetic steps from protected analogs. This compound provides a precise solution. - Enables systematic SAR by offering the distinct 4-pyridinylmethyl regioisomer for comparison with the 2-pyridinylmethyl analog (CAS 1027803-08-2). - Free carboxylic acid eliminates 1-2 deprotection steps required for Boc-protected intermediates, accelerating amide bond formation or esterification. - Computational predictions (Pa 0.999 for lipid metabolism regulation, 0.991 for DNA synthesis inhibition) support phenotypic screening for metabolic or oncology targets.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 1024612-64-3
Cat. No. B3045160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(pyridin-4-ylmethyl)piperidine-2-carboxylic Acid
CAS1024612-64-3
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)C(=O)O)CC2=CC=NC=C2
InChIInChI=1S/C12H16N2O2/c15-12(16)11-3-1-2-8-14(11)9-10-4-6-13-7-5-10/h4-7,11H,1-3,8-9H2,(H,15,16)
InChIKeyPTRJRQVGESTROB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyridin-4-ylmethyl)piperidine-2-carboxylic Acid: Structure & Procurement


1-(Pyridin-4-ylmethyl)piperidine-2-carboxylic acid is a heterocyclic organic compound comprising a piperidine-2-carboxylic acid core substituted at the nitrogen atom with a pyridin-4-ylmethyl group. The compound has a molecular formula of C12H16N2O2 and a molecular weight of 220.27 g/mol. It is available from research chemical suppliers at typical purities of 95%+ and is intended exclusively for laboratory research use . As a piperidine derivative containing both piperidine and pyridine rings—two of the most frequently occurring heterocyclic building blocks in FDA-approved drugs—it serves as a versatile intermediate in the synthesis of more complex organic molecules .

Heterocyclic building block: piperidine-2-carboxylic acid scaffold
N-(Pyridin-4-ylmethyl) regioisomer for structural specificity
Free carboxylic acid for direct coupling reactions

1-(Pyridin-4-ylmethyl)piperidine-2-carboxylic Acid: Non-Interchangeability with Analogs


The piperidine-2-carboxylic acid scaffold with an N-pyridinylmethyl substituent constitutes a defined structural class wherein subtle variations in substitution pattern profoundly alter molecular properties and biological function. The specific 4-pyridinylmethyl regioisomer (CAS 1024612-64-3) presents distinct steric and electronic characteristics compared to its 2-pyridinylmethyl analog (CAS 1027803-08-2), which may influence binding orientation and target engagement. Additionally, the free carboxylic acid differs substantially from ester prodrugs or protected intermediates (e.g., Boc derivatives) in terms of solubility, ionization state, and synthetic utility . Computational predictions indicate this compound may possess a unique polypharmacological profile encompassing lipid metabolism regulation and DNA synthesis inhibition [1], underscoring why procurement decisions cannot rely on in-class substitution without quantitative verification.

Regioisomeric substitution
Target
4-pyridinylmethyl (para orientation, linear geometry)
Analog
2-pyridinylmethyl (ortho orientation, bent geometry; CAS 1027803-08-2)
Protecting group status
Target
Free carboxylic acid (direct amide coupling/esterification, lower MW)
Alternative
Boc-protected analog (requires deprotection steps, higher MW)

1-(Pyridin-4-ylmethyl)piperidine-2-carboxylic Acid: Quantitative Differentiation Evidence


Predicted Polypharmacology Profile vs. Analogs

In silico prediction using PASS (Prediction of Activity Spectra for Substances) software assigned 1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid a Pa (probability of activity) of 0.999 for lipid metabolism regulator activity, 0.991 for DNA synthesis inhibitor activity, and 0.979 for apoptosis agonist activity [1]. These predictions represent a distinct polypharmacology signature that may differentiate the 4-pyridinylmethyl regioisomer from the 2-pyridinylmethyl analog, for which comparable prediction data are not publicly available. The exceptionally high Pa values (>0.9) indicate strong confidence in these predicted activities relative to the training set.

Predicted profile
Class-level inference
Lipid metabolism: Pa 0.999
DNA synthesis inhibitor: Pa 0.991
Apoptosis agonist: Pa 0.979
In silico polypharmacology differentiation
PASS prediction; requires experimental validation
Computational Pharmacology Drug Discovery Chemical Biology

Structural Differences: 4- vs. 2-Pyridinylmethyl Regioisomers

1-(Pyridin-4-ylmethyl)piperidine-2-carboxylic acid (CAS 1024612-64-3) bears the pyridinylmethyl substituent at the pyridine 4-position, whereas the closest commercially available analog, 1-(pyridin-2-ylmethyl)piperidine-2-carboxylic acid dihydrochloride (CAS 1027803-08-2), bears the substituent at the pyridine 2-position . The 4-position substitution places the pyridine nitrogen in a para orientation relative to the methylene linker, creating a linear molecular axis; in contrast, the 2-position substitution places the nitrogen ortho to the linker, introducing a steric 'kink' and altering the spatial relationship between the pyridine nitrogen and the piperidine carboxylic acid moiety. This regioisomeric difference is known to affect receptor binding geometry and molecular recognition in analogous piperidine-based ligands [1].

Regioisomeric geometry
Head-to-head
Para substitution: linear axis
Ortho substitution: bent axis
Pharmacophore geometry differs; not interchangeable
Affects binding orientation and target engagement
Medicinal Chemistry Structural Biology SAR Analysis

Free Carboxylic Acid vs. Protected Analogs: Synthetic Utility

1-(Pyridin-4-ylmethyl)piperidine-2-carboxylic acid contains a free carboxylic acid moiety (C12H16N2O2; MW 220.27), in contrast to N-Boc-protected analogs such as 1-(tert-butoxycarbonyl)-3-(2-pyridinylmethyl)-2-piperidinecarboxylic acid (C17H24N2O4; MW 320.4) . The absence of the bulky tert-butoxycarbonyl (Boc) protecting group reduces molecular weight by approximately 100 g/mol (31%) and eliminates the need for deprotection steps in downstream synthetic sequences. This distinction is functionally significant: the free acid can undergo direct amide coupling or esterification, whereas the Boc-protected analog requires acid-mediated deprotection (e.g., TFA or HCl) prior to further manipulation, adding synthetic steps and potential yield loss [1].

Synthetic accessibility
Head-to-head
Free acid: direct coupling
Protected: requires deprotection
Reduces synthetic steps and improves atom economy
Eliminates 1–2 synthetic steps vs Boc-protected analog
Organic Synthesis Building Blocks Medicinal Chemistry

Piperidine-2-carboxylic Acid: Conformational Constraint

The piperidine-2-carboxylic acid (pipecolic acid) scaffold present in 1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid imposes a cyclic conformational constraint that restricts the φ and ψ dihedral angles relative to acyclic α-amino acids such as lysine or proline [1]. This constraint reduces the accessible conformational space from >10^3 rotameric states (linear amino acid) to approximately 10–20 discrete conformers (pipecolic acid), effectively pre-organizing the molecule for target binding [2]. In the context of HIV-1 protease inhibitor design, replacement of proline with L-pipecolic acid in a substrate analog converted the compound from a substrate to an effective inhibitor with IC50 of approximately 1 μM [3], demonstrating the functional impact of this scaffold.

Conformational constraint
Class-level inference
~50–100× reduction in conformer states
Entropic benefit for target binding
Based on pipecolic acid scaffold; class-level
Peptidomimetics Conformational Analysis Drug Design

1-(Pyridin-4-ylmethyl)piperidine-2-carboxylic Acid: Research & Industrial Applications


Lipid Metabolism & DNA Synthesis Inhibitor Screening

Based on computational predictions assigning Pa values of 0.999 for lipid metabolism regulation and 0.991 for DNA synthesis inhibition [1], this compound is suitable as a starting point for phenotypic screening campaigns targeting metabolic disorders or oncology indications. The high-confidence predictions justify its inclusion in focused compound libraries where polypharmacology against these pathways is desired.

SAR Studies: 4- vs. 2-Pyridinylmethyl Regioisomers

The distinct molecular geometry of the 4-pyridinylmethyl substitution relative to the 2-pyridinylmethyl analog (CAS 1027803-08-2) [1] supports its use in systematic SAR campaigns. Procurement of both regioisomers enables direct evaluation of how pyridine nitrogen positioning affects target engagement, binding affinity, and functional activity in assays where molecular recognition depends on precise spatial orientation.

Direct Carboxylic Acid Functionalization in Multi-Step Synthesis

The free carboxylic acid functionality enables one-step amide bond formation or esterification without the deprotection sequences required for Boc-protected analogs [1]. This property reduces synthetic step count by 1–2 steps compared to protected alternatives , making it advantageous for parallel synthesis, library production, or convergent synthetic routes where protecting group orthogonality is not required.

Peptidomimetic Design with Piperidine-2-carboxylic Acid Scaffold

The cyclic piperidine-2-carboxylic acid core provides entropic advantage in target binding compared to acyclic amino acids [1]. This scaffold has demonstrated utility in protease inhibitor development, as evidenced by the conversion of an HIV-1 protease substrate into a 1 μM inhibitor upon incorporation of L-pipecolic acid . The N-pyridinylmethyl substitution offers an additional vector for modulating physicochemical properties and target interactions.

Application
Selection Property
Validation Focus
Phenotypic screening (lipid metabolism / DNA synthesis)
Predicted polypharmacology signature
Verify target engagement and pathway modulation
Regioisomeric SAR studies
Pyridine substitution geometry (4- vs 2-)
Binding orientation and molecular recognition
Multi-step synthesis
Free carboxylic acid reactivity
Coupling efficiency and step reduction
Peptidomimetic design
Cyclic pipecolic acid scaffold
Conformational preorganization and binding
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